molecular formula C18H19NO4 B11476258 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11476258
M. Wt: 313.3 g/mol
InChI Key: BMFPIESRJUNTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide: , belongs to the class of synthetic cannabinoids.

  • It is a psychoactive compound that acts on the endocannabinoid system, mimicking the effects of natural cannabinoids like THC.
  • MDMB-CHMICA has gained attention due to its high potency and association with adverse health effects.
  • Preparation Methods

      Synthetic Routes: MDMB-CHMICA can be synthesized through various routes, including multistep organic synthesis.

    • One common method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 4-methoxybenzoyl chloride, followed by reduction to yield the target compound.
    • Reaction Conditions: Specific conditions vary depending on the synthetic route, but typical conditions involve refluxing in appropriate solvents with acid or base catalysts.

      Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimized synthetic routes and purification steps.

  • Chemical Reactions Analysis

      Reactions: MDMB-CHMICA can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of MDMB-CHMICA with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study MDMB-CHMICA’s reactivity, stability, and structure–activity relationships.

      Biology: It is used in pharmacological studies to understand its effects on cannabinoid receptors.

      Medicine: MDMB-CHMICA’s pharmacokinetics and toxicity are investigated.

      Industry: Quality control and forensic analysis.

  • Mechanism of Action

    • MDMB-CHMICA binds to CB1 and CB2 receptors in the endocannabinoid system.
    • Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.
    • The exact molecular pathways are still under investigation.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and UR-144.

      Uniqueness: MDMB-CHMICA’s benzodioxin ring and methoxyphenyl substituent contribute to its distinct properties.

    Remember that MDMB-CHMICA is associated with health risks, and its use should be approached with caution. Always consult reliable sources and scientific literature for the most up-to-date information

    Properties

    Molecular Formula

    C18H19NO4

    Molecular Weight

    313.3 g/mol

    IUPAC Name

    3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methoxyphenyl)propanamide

    InChI

    InChI=1S/C18H19NO4/c1-21-14-8-6-13(7-9-14)19-18(20)11-10-15-12-22-16-4-2-3-5-17(16)23-15/h2-9,15H,10-12H2,1H3,(H,19,20)

    InChI Key

    BMFPIESRJUNTBQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2

    Origin of Product

    United States

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